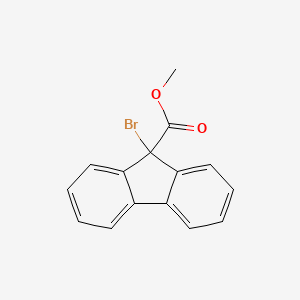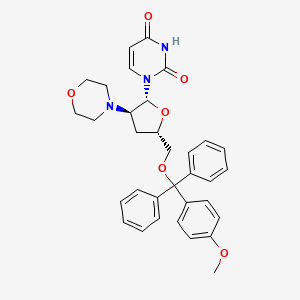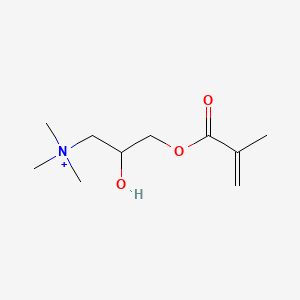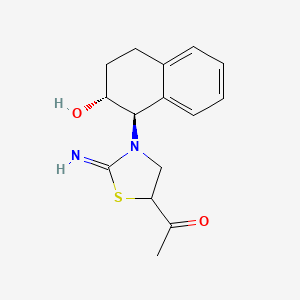
Cetyl salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cetyl salicylate is an ester formed from cetyl alcohol and salicylic acid. It is commonly used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin. This compound is also known for its ability to act as a thickening agent and stabilizer in various personal care products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cetyl salicylate can be synthesized through an esterification reaction between cetyl alcohol and salicylic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include:
Temperature: Around 60-80°C
Catalyst: Concentrated sulfuric acid
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cetyl salicylate primarily undergoes hydrolysis and esterification reactions. It can be hydrolyzed back into cetyl alcohol and salicylic acid in the presence of a strong acid or base.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to break the ester bond.
Esterification: As mentioned, concentrated sulfuric acid is commonly used as a catalyst.
Major Products Formed
Hydrolysis: Cetyl alcohol and salicylic acid
Esterification: this compound
Wissenschaftliche Forschungsanwendungen
Cetyl salicylate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential anti-inflammatory and skin-soothing properties.
Medicine: Explored for its use in topical formulations to deliver salicylic acid, which has keratolytic and anti-inflammatory effects.
Industry: Widely used in cosmetics and personal care products as an emollient, thickening agent, and stabilizer.
Wirkmechanismus
Cetyl salicylate exerts its effects primarily through its emollient properties, which help to soften and smooth the skin. When applied topically, it forms a barrier on the skin’s surface, reducing water loss and providing a moisturizing effect. Additionally, the salicylic acid component can penetrate the skin and exert keratolytic and anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl salicylate: Another ester of salicylic acid, commonly used as a topical analgesic.
Ethyl salicylate: Used in fragrances and flavorings.
Butyl salicylate: Employed in cosmetic formulations for its emollient properties.
Uniqueness
Cetyl salicylate is unique among salicylate esters due to its long cetyl chain, which imparts excellent emollient and thickening properties. This makes it particularly suitable for use in cosmetic and personal care products, where it provides both functional and sensory benefits.
Eigenschaften
CAS-Nummer |
19666-19-4 |
|---|---|
Molekularformel |
C23H38O3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
hexadecyl 2-hydroxybenzoate |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-23(25)21-18-15-16-19-22(21)24/h15-16,18-19,24H,2-14,17,20H2,1H3 |
InChI-Schlüssel |
NHLHASWXBVULGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



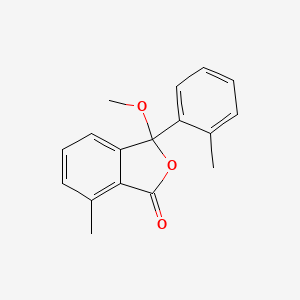
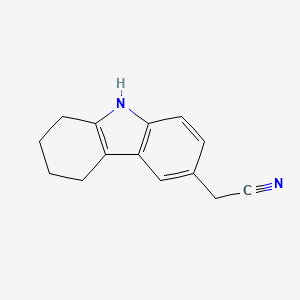
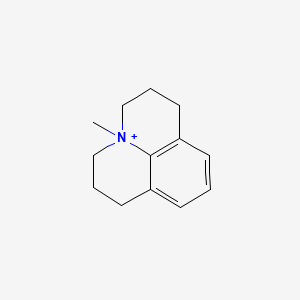
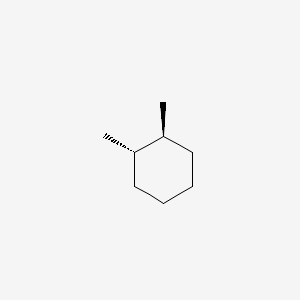
![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)

